Diammonium azelate

Descripción

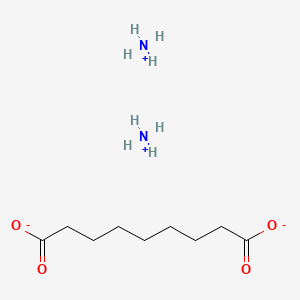

Structure

3D Structure of Parent

Propiedades

Número CAS |

63075-84-3 |

|---|---|

Fórmula molecular |

C9H22N2O4 |

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

diazanium;nonanedioate |

InChI |

InChI=1S/C9H16O4.2H3N/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);2*1H3 |

Clave InChI |

ORKKMKUDEPWHTG-UHFFFAOYSA-N |

SMILES canónico |

C(CCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] |

Origen del producto |

United States |

Métodos De Preparación

Direct Neutralization in Aqueous Solution

The most straightforward method involves dissolving azelaic acid in water or a water-organic solvent mixture, followed by the gradual addition of aqueous ammonia solution until the pH reaches the desired level corresponding to the formation of the diammonium salt.

$$

\text{HOOC-(CH2)7-COOH} + 2 \text{NH}3 \rightarrow \text{NH}4^+ \text{OOC-(CH}2)7\text{-COO}^- \text{NH}_4^+

$$

-

- Azelaic acid is dissolved in water or a water-miscible organic solvent (e.g., ethanol, methanol).

- Aqueous ammonia (typically 25-28% NH3) is added slowly under stirring.

- The reaction mixture is maintained at moderate temperature (5–25 °C) to control crystallization.

- After complete neutralization, the solution is concentrated by evaporation under reduced pressure or gentle heating.

- Crystals of diammonium azelate are obtained by cooling and filtered off.

- The solid is dried under vacuum or ambient conditions.

-

- Simple and mild conditions.

- High purity product due to controlled crystallization.

- Scalable for industrial production.

-

- Control of ammonia addition rate is critical to avoid excess ammonia and product degradation.

- Solvent choice affects solubility and crystallization behavior.

Solvent-Assisted Neutralization

In some cases, organic solvents such as ethyl acetate, acetonitrile, or alcohols are used to dissolve azelaic acid before neutralization. This can improve reaction kinetics and product isolation.

-

- Azelaic acid is dissolved in ethyl acetate.

- Aqueous ammonia solution is added slowly at 10–20 °C.

- The this compound precipitates out due to lower solubility in the solvent mixture.

- The solid is filtered and dried.

-

- Enhanced purity by selective crystallization.

- Easier separation of product from reaction mixture.

Crystallization and Isolation

- After neutralization, the reaction mixture is concentrated by evaporation.

- Cooling induces crystallization of this compound.

- Filtration and washing with cold solvent (e.g., ethanol or water) remove impurities.

- Drying under vacuum or ambient conditions yields the final product.

Research Findings and Data

While specific detailed experimental data on this compound preparation are limited in open literature, analogous preparation methods for diammonium salts of dicarboxylic acids and related ammonium phosphates provide insight into optimal conditions.

Table 1: Typical Parameters for this compound Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Azelaic acid purity | ≥ 98% | Starting material purity affects yield |

| Solvent | Water, ethanol, ethyl acetate | Solvent choice affects solubility |

| Ammonia source | 25-28% aqueous ammonia solution | Preferred over anhydrous ammonia gas |

| Molar ratio (NH3:AzA) | 2:1 | Stoichiometric for diammonium salt |

| Temperature | 5–25 °C | Lower temp favors crystallization |

| Reaction time | 1–3 hours | Sufficient for complete neutralization |

| Yield | 85–95% | Depends on process optimization |

| Product purity | ≥ 98% | Confirmed by analytical methods |

Table 2: Comparative Notes on Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Direct aqueous neutralization | Simple, mild, cost-effective | Requires careful pH control | High |

| Solvent-assisted neutralization | Improved purity, easier isolation | Additional solvent handling | Moderate |

| Ammonia gas neutralization | High reactivity | Safety hazards, difficult control | Low |

Summary of Key Points

- This compound is prepared by neutralizing azelaic acid with ammonia, preferably aqueous ammonia solution.

- The reaction is typically conducted in aqueous or mixed solvent systems at moderate temperatures.

- Controlled addition of ammonia and temperature management are critical for high yield and purity.

- Crystallization from the reaction mixture allows isolation of pure this compound.

- Industrial processes favor aqueous ammonia due to safety, cost, and ease of handling.

- Analogous preparation methods for diammonium salts (e.g., diammonium phosphate) support these approaches.

Análisis De Reacciones Químicas

Chemical Stability and Hydrolysis

Diammonium azelate, like other ammonium salts, undergoes hydrolysis in aqueous solutions, releasing ammonia and the parent acid (azelaic acid). Stability depends on pH and temperature:

-

Hydrolysis Reaction :

At elevated temperatures (e.g., >70°C), decomposition accelerates, releasing ammonia and potentially forming monoammonium salts .

Stability Data

| Condition | Outcome |

|---|---|

| Aqueous solution | Slow hydrolysis at neutral pH |

| High temperature (>70°C) | Rapid ammonia release |

| Acidic pH | Enhanced hydrolysis to azelaic acid + NH₃ |

Reactivity and Derivatization

This compound participates in reactions typical of carboxylic acid salts, including esterification, silylation, and nucleophilic substitution:

Esterification

-

Reaction with alcohols (e.g., ethanol) to form esters like diethyl azelate:

This improves lipophilicity for applications like GC analysis .

Silylation

Analytical Methods

Gas Chromatography (GC)

-

Derivatization : Azelaic acid derivatives (e.g., dimethyl azelate) are analyzed via GC-FID after methylation or silylation .

-

Detection : this compound’s stability in aqueous solutions allows direct analysis, though derivatization may be required for trace detection.

NMR Spectroscopy

-

Characterization : The ammonium salt’s structure is confirmed via NMR, distinguishing acetyl protons (1.63 ppm) from potential byproducts like acetamide (1.75 ppm) .

Research Findings and Challenges

-

Synthesis Limitations : No direct methods for large-scale production of this compound are detailed in available literature, unlike diammonium acetyl phosphate .

-

Stability Concerns : Hydrolysis under alkaline conditions limits its use in pH-sensitive applications .

-

Analytical Complexity : Derivatization is often required for GC analysis, and silylated forms are chemically unstable .

Aplicaciones Científicas De Investigación

El azelaato de diamonio tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de otros compuestos de azelato.

Biología: Se ha estudiado por sus posibles propiedades antimicrobianas y su papel en la modulación de las vías biológicas.

Medicina: El ácido azelaico, del que se deriva el azelaato de diamonio, se utiliza en dermatología para el tratamiento del acné y la rosácea.

Industria: Se utiliza en la producción de polímeros, lubricantes y plastificantes

Mecanismo De Acción

El mecanismo de acción del azelaato de diamonio implica su capacidad para modular diversas vías biológicas. En las plantas, el ácido azelaico actúa como una molécula de señalización que activa las respuestas de defensa contra los patógenos. En los humanos, se ha demostrado que el ácido azelaico inhibe el crecimiento de ciertas bacterias y reduce la inflamación al modular la producción de especies reactivas de oxígeno .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Weight : 286.33 g/mol

- Solubility : Highly soluble in water due to ionic ammonium groups.

- Stability : Stable under standard storage conditions but hygroscopic.

Comparison with Similar Compounds

Diammonium Phosphate (DAP)

Chemical Formula : (NH₄)₂HPO₄

Molecular Weight : 132.06 g/mol

Key Differences :

- Nutrient Content : DAP contains 18% nitrogen and 46% P₂O₅, making it a high-efficiency fertilizer .

- Agricultural Impact : Controlled-release DAP formulations improve phosphorus use efficiency by 45% and root surface area by 80% in crops like maize .

- Market Dominance : DAP holds a larger global market share compared to diammonium azelate, with projected consumption growth in Asia and Africa .

Diammonium Adipate

Chemical Formula : C₆H₁₀O₄(NH₄)₂

Molecular Weight : 226.18 g/mol

Key Differences :

- Structure : Adipate has a shorter carbon chain (C6 vs. C9 in azelate), affecting solubility and industrial applications.

- Market Data: Diammonium adipate consumption is tracked in specialized databases, with Europe and North America as key regions .

Diammonium Citrate

Chemical Formula : C₆H₈O₇(NH₄)₂

Molecular Weight : 226.18 g/mol

Key Differences :

- Acidity : Citrate’s tricarboxylic structure makes it more acidic, suited for pH buffering in food and pharmaceuticals.

- Density : 1.48 g/cm³, higher than this compound’s ~1.2 g/cm³ .

Dimethyl Azelate

Chemical Formula : C₁₁H₂₀O₄

Key Differences :

- Function : As an ester, it improves biodiesel cold flow properties by reducing cloud points through co-crystallization .

- Industrial Relevance: Unlike this compound, it is non-ionic and used in biofuels rather than metabolic studies.

Research Findings and Data Tables

Metabolic and Ecological Impact

- This compound’s slow peroxisomal metabolism correlates with elevated cancer risk in fatty acid uptake studies .

- DAP’s environmental impact includes eutrophication risks, mitigated by controlled-release coatings .

Market and Regional Analysis

Actividad Biológica

Antimicrobial Activity

Azelaic acid, the primary component of diammonium azelate, exhibits significant antimicrobial properties against various microorganisms:

Antibacterial Effects:

- Effective against Propionibacterium acnes, Staphylococcus epidermidis, and Malassezia furfur, which are commonly associated with acne .

- Shows activity against other bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Mechanism of Action:

The antibacterial activity of azelaic acid is associated with changes in bacterial intracellular pH . This mechanism disrupts bacterial metabolism and growth.

Anti-Inflammatory Properties

Azelaic acid demonstrates potent anti-inflammatory effects:

- Decreases the inflammatory cascade of cytokines, including IL-1, IL-6, and TNF-α .

- Inhibits nuclear transcription factors NF, further reducing inflammation .

These anti-inflammatory properties contribute to its efficacy in treating skin conditions such as acne and rosacea.

Dermatological Applications

The biological activity of this compound, through its azelaic acid component, is particularly relevant in dermatology:

Acne Treatment:

- Effective in treating mild to moderate acne vulgaris .

- Combines anti-keratinizing and antibacterial effects for comprehensive acne management.

Rosacea Management:

Hyperpigmentation Disorders:

Quantification and Analysis

Research has been conducted to quantify azelaic acid in various formulations, which is relevant to understanding the biological activity of this compound:

Table 1: Analytical Parameters for Azelaic Acid Quantification

| Parameter | Value |

|---|---|

| Retention Time | 11.40 minutes |

| LOD | 0.18 μg/mL |

| LOQ | 0.54 μg/mL |

Table 2: Variability in Azelaic Acid Measurements

| Concentration (ng/mL) | Intra-Day RSD (%) | Inter-Day RSD (%) |

|---|---|---|

| 300 | 1.01 | 1.28 |

| 500 | 0.78 | 1.48 |

| 1000 | 0.85 | 1.22 |

These data demonstrate the precision and reliability of azelaic acid quantification methods, which are crucial for assessing its biological activity in various formulations .

Research Findings

A study on the antimicrobial activity of azelaic acid revealed:

- Pure azelaic acid at a concentration of 256 μg/mL showed no antibacterial activity against certain strains .

- This suggests that the antimicrobial effects of this compound may be concentration-dependent and specific to certain microorganisms.

Case Study: Attractant Properties

An interesting application of this compound was observed in entomology:

- This compound was studied as an attractant for the Walnut Husk Fly .

- Initially, it showed higher effectiveness compared to ammonium carbonate.

- However, its attractant properties declined rapidly over time .

This case study highlights the potential diverse applications of this compound beyond its primary dermatological uses.

Q & A

Q. How to address variability in azelate’s reported cancer risk associations?

- Resolution : Meta-analyze cohort studies (e.g., ) stratified by dietary oleate intake. Adjust for peroxisome activity biomarkers (e.g., acyl-CoA oxidase). Confounding factors like mitochondrial β-oxidation efficiency may explain azelate’s variable correlation with tumor incidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.